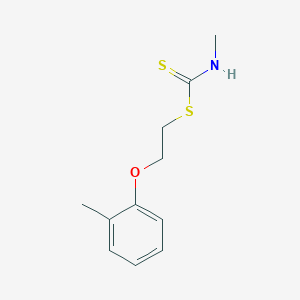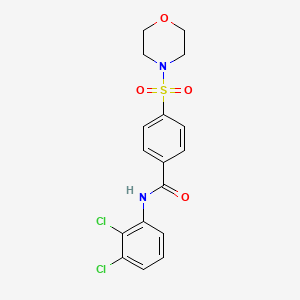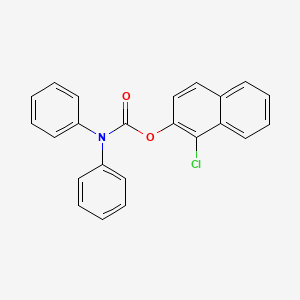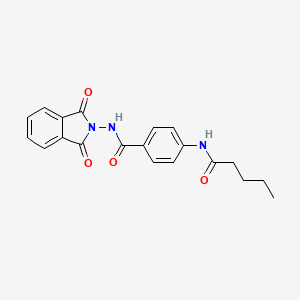
2-(2-methylphenoxy)ethyl methyldithiocarbamate
Vue d'ensemble
Description
2-(2-methylphenoxy)ethyl methyldithiocarbamate, also known as metolachlor, is a pre-emergent herbicide that is widely used in agriculture to control weeds. It was introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
Metolachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the plant. It is absorbed by the roots and is translocated to the growing points of the plant, where it inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually cause the death of the plant.
Biochemical and Physiological Effects:
Metolachlor has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which affects the structure and function of cell membranes. It also affects the activity of enzymes involved in energy metabolism, such as ATP synthase and succinate dehydrogenase. These effects can lead to reduced growth and development of the plant, as well as changes in the composition of the plant tissue.
Avantages Et Limitations Des Expériences En Laboratoire
Metolachlor is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use in crops, with low toxicity to mammals and birds. In the laboratory, 2-(2-methylphenoxy)ethyl methyldithiocarbamate can be used to study the effects of herbicides on plant growth and development. However, there are limitations to its use in lab experiments, as it can be difficult to control the concentration and distribution of the herbicide in the soil.
Orientations Futures
There are several areas of research that could be explored in the future regarding 2-(2-methylphenoxy)ethyl methyldithiocarbamate. One area of interest is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the long-term effects of this compound on soil health and microbial communities. Additionally, the use of this compound in combination with other herbicides or fertilizers could be explored to improve crop yields and reduce the use of chemicals in agriculture.
Conclusion:
In conclusion, this compound is a pre-emergent herbicide that is widely used in agriculture to control weeds. It works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the plant. Metolachlor has been extensively studied for its herbicidal properties and its effects on the environment. While it is effective in controlling weeds and relatively safe for use in crops, there are limitations to its use in lab experiments. Future research could explore the development of new herbicides, the long-term effects of this compound on soil health, and the use of this compound in combination with other chemicals to improve crop yields.
Applications De Recherche Scientifique
Metolachlor has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Studies have shown that 2-(2-methylphenoxy)ethyl methyldithiocarbamate is effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also relatively safe for use in crops, with low toxicity to mammals and birds.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)ethyl N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-9-5-3-4-6-10(9)13-7-8-15-11(14)12-2/h3-6H,7-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLVWYJAIWRQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)
![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)


![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)


![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)